4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with a carboxylic acid group at the 6th position and two methyl groups at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 4,4-dimethyl-2-aminobenzaldehyde with ethyl acetoacetate, followed by cyclization and oxidation steps . The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of hydroxyquinoline derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride and acyl chlorides are used for esterification and amidation reactions.
Major Products:
Scientific Research Applications
4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It influences pathways related to cell proliferation, apoptosis, and signal transduction, making it a valuable compound in drug discovery and development.
Comparison with Similar Compounds
4-Hydroxyquinoline: Shares a similar quinoline core but differs in the functional groups attached.
2-Methylquinoline: Similar structure with a methyl group at the 2nd position instead of the 4th.
Uniqueness: 4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both oxo and carboxylic acid groups.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4,4-dimethyl-2-oxo-1,3-dihydroquinoline-6-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c1-12(2)6-10(14)13-9-4-3-7(11(15)16)5-8(9)12/h3-5H,6H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
BEKPDYOODZOGOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.